6-Fluoro-1H-indole-4-boronic Acid
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Overview
Description
6-Fluoro-1H-indole-4-boronic acid is a boronic acid derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a boronic acid group at the 4-position and a fluorine atom at the 6-position of the indole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-indole-4-boronic acid typically involves the borylation of 6-fluoroindole. One common method is the iridium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and can be performed in various solvents, including ethanol and tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, reagents, and solvents can be optimized for cost-effectiveness and efficiency. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1H-indole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, toluene) are commonly used.
Protodeboronation: Radical initiators and solvents such as methanol are used.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major products are the corresponding indole derivatives without the boronic acid group.
Scientific Research Applications
6-Fluoro-1H-indole-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indole-4-boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura cross-coupling . This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its indole moiety, which is known to bind to various biological macromolecules .
Comparison with Similar Compounds
4-Fluorophenylboronic Acid: Similar in structure but lacks the indole ring.
6-Fluoro-5-methoxy-1H-indole: Similar indole structure with a methoxy group instead of a boronic acid.
6-Fluoro-1H-indole-2-carboxylic Acid: Similar indole structure with a carboxylic acid group instead of a boronic acid.
Uniqueness: 6-Fluoro-1H-indole-4-boronic acid is unique due to the presence of both a boronic acid group and a fluorine atom on the indole ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H7BFNO2 |
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Molecular Weight |
178.96 g/mol |
IUPAC Name |
(6-fluoro-1H-indol-4-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11-13H |
InChI Key |
ABQHPEFRDYQWDQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1C=CN2)F)(O)O |
Origin of Product |
United States |
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